
3-Isopropyl-2,3-dimethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-2,3-dimethylpyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C9H19N. It is a derivative of pyrrolidine, a five-membered ring structure with one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2,3-dimethylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dimethylbutanal with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent like toluene or dichloromethane, and requires heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isopropyl-2,3-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-2,3-dimethylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants
Wirkmechanismus
The mechanism of action of 3-Isopropyl-2,3-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. This interaction can modulate various biological pathways, leading to desired therapeutic effects. The stereochemistry and spatial orientation of the substituents play a crucial role in determining the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: The parent compound, with a simpler structure and broader applications.
2,3-Dimethylpyrrolidine: Lacks the isopropyl group, leading to different chemical and biological properties.
3-Isopropylpyrrolidine: Similar structure but without the additional methyl groups, affecting its reactivity and applications.
Uniqueness: 3-Isopropyl-2,3-dimethylpyrrolidine stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These features make it a valuable compound for targeted applications in medicinal chemistry and industrial processes, where precise control over molecular interactions is essential .
Eigenschaften
Molekularformel |
C9H19N |
|---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
2,3-dimethyl-3-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-7(2)9(4)5-6-10-8(9)3/h7-8,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
LQCNVJVDDLOANO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCN1)(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro-](/img/structure/B13613354.png)

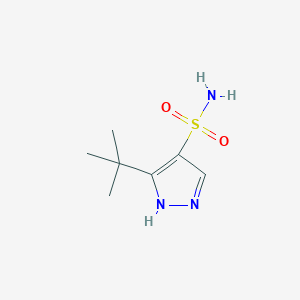
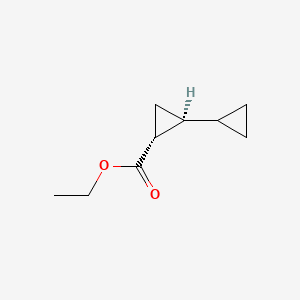
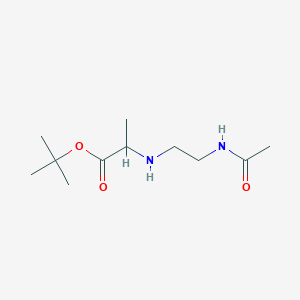
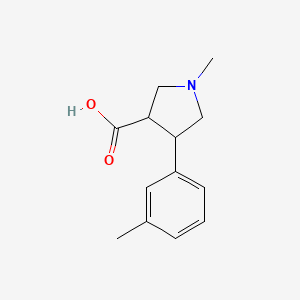
![(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid](/img/structure/B13613387.png)

![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)
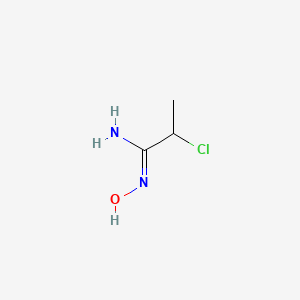
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)

![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)

